molecular formula C23H24FN5O B2567362 N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenyl)acetamide CAS No. 1396686-63-7

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenyl)acetamide

Cat. No.: B2567362
CAS No.: 1396686-63-7
M. Wt: 405.477
InChI Key: GYZPLNSFUUVVLJ-UHFFFAOYSA-N
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Description

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenyl)acetamide is an organic compound with the molecular formula C23H24FN5O and a molecular weight of 405.5 g/mol . Its chemical structure features a pyrimidine core linked to a 4-benzylpiperazine group and a 2-(4-fluorophenyl)acetamide moiety, a scaffold of significant interest in medicinal chemistry. Piperazine derivatives are extensively investigated for their diverse pharmacological profiles, including demonstrated anticonvulsant activity in structurally related phenylacetamide compounds and broad antiviral applications . This specific molecular architecture, combining a fluorophenyl group with a piperazine-substituted heterocycle, is common in compounds developed as modulators of biological targets such as ion channels . As a result, this chemical serves as a valuable building block and intermediate for researchers in drug discovery and development. It is particularly useful for designing and synthesizing novel bioactive molecules for neurological and psychiatric disease research , as well as for studying structure-activity relationships (SAR) in medicinal chemistry programs . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O/c24-20-8-6-18(7-9-20)14-23(30)27-21-15-22(26-17-25-21)29-12-10-28(11-13-29)16-19-4-2-1-3-5-19/h1-9,15,17H,10-14,16H2,(H,25,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZPLNSFUUVVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Benzylpiperazine Moiety: The benzylpiperazine group is introduced via nucleophilic substitution reactions, often using benzyl chloride and piperazine in the presence of a base such as potassium carbonate.

    Attachment of the Fluorophenylacetamide Group: The final step involves the acylation of the pyrimidine core with 4-fluorophenylacetic acid or its derivatives, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring and benzylpiperazine group participate in nucleophilic substitutions due to electron-deficient aromatic systems and amine reactivity.

Reaction TypeReagents/ConditionsOutcomeYield/NotesReferences
Pyrimidine Chlorination POCl₃, DMF (catalytic), reflux (110°C, 6 hr)Substitution of hydroxyl with chlorine at C-4Intermediate for further reactions
Piperazine Alkylation Benzyl chloride, K₂CO₃, DMF (80°C, 12 hr)Benzyl group introduced at piperazine N-4Key step in primary synthesis
Acetamide Coupling HATU, DIPEA, DCM (rt, 24 hr)Formation of acetamide bond with pyrimidine72–85% yield
  • Mechanistic Insight : The pyrimidine's C-6 position is activated for substitution due to electron withdrawal by the adjacent piperazine and acetamide groups.

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

ConditionsReagentsProductApplicationReferences
Acidic Hydrolysis 6M HCl, reflux (12 hr)2-(4-Fluorophenyl)acetic acidIntermediate for prodrug design
Basic Hydrolysis NaOH (2M), EtOH/H₂O (70°C)Sodium salt of acetic acid derivativeImproves solubility for assays
  • Kinetics : Hydrolysis rates depend on steric hindrance from the benzylpiperazine group, with longer reaction times required.

Electrophilic Aromatic Substitution

The 4-fluorophenyl ring undergoes directed substitutions, primarily at the meta position relative to fluorine.

ReactionReagents/ConditionsPosition SubstitutedProductReferences
Nitration HNO₃/H₂SO₄ (0°C, 2 hr)Meta to fluorine3-Nitro-4-fluorophenyl derivative
Sulfonation SO₃/H₂SO₄ (50°C, 4 hr)Meta to fluorine3-Sulfo-4-fluorophenyl derivative
  • Regioselectivity : Fluorine's strong electron-withdrawing effect directs incoming electrophiles to the meta position.

Redox Reactions

The pyrimidine ring and benzyl group participate in reduction/oxidation processes.

Reaction TypeReagents/ConditionsOutcomeCatalysts/NotesReferences
Pyrimidine Reduction H₂ (1 atm), Pd/C, MeOH (rt, 6 hr)Partial saturation of pyrimidine ringSelective for C=N bonds
Benzyl Oxidation KMnO₄, H₂O (100°C, 8 hr)Benzyl → benzoic acidRequires acidic conditions

Cross-Coupling Reactions

The pyrimidine ring supports transition-metal-catalyzed couplings for structural diversification.

ReactionReagents/ConditionsProductYieldReferences
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME (80°C, 12 hr)Aryl groups at C-2 or C-4 of pyrimidine60–78%
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, amine, toluene (110°C)Amination at pyrimidine C-455–65%

Piperazine Functionalization

The piperazine nitrogen undergoes alkylation/acylation to modulate biological activity.

ReactionReagents/ConditionsProductBiological ImpactReferences
N-Alkylation CH₃I, K₂CO₃, DMF (60°C, 8 hr)N-Methylpiperazine derivativeEnhanced CNS penetration
N-Acylation AcCl, Et₃N, DCM (0°C → rt, 12 hr)N-Acetylpiperazine derivativeReduced metabolic degradation

Key Research Findings

  • Anticonvulsant Analog Data : Structural analogs with 4-fluorophenyl groups showed 60–80% seizure inhibition in MES (maximal electroshock) models at 100 mg/kg .

  • SAR Trends : Piperazine N-substitution with hydrophobic groups (e.g., benzyl) enhances blood-brain barrier permeability .

  • Stability : The acetamide linkage is stable in pH 7.4 buffers but hydrolyzes rapidly in gastric fluid (pH 1.2), suggesting prodrug potential.

Scientific Research Applications

Acetylcholinesterase Inhibition

One of the primary applications of this compound is its role as an acetylcholinesterase inhibitor (AChEI). AChE is crucial for the breakdown of acetylcholine, a neurotransmitter involved in cognitive functions such as memory and learning. Inhibition of AChE leads to increased acetylcholine levels, which can enhance cholinergic transmission. This mechanism is particularly beneficial in treating neurodegenerative diseases like Alzheimer's disease.

Table 1: Biological Activity Data

Activity TypeResult
AChE Inhibition IC50Significant inhibitory activity observed
Neuroprotective EffectsMitigates oxidative stress-induced damage

Neuroprotective Effects

In addition to its AChE inhibition properties, N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenyl)acetamide has shown potential neuroprotective effects. Studies indicate that it may help reduce neuronal damage caused by oxidative stress, suggesting antioxidant properties that could contribute to its therapeutic efficacy.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrimidine Core : This is achieved through a condensation reaction between an aldehyde and a guanidine derivative.
  • Introduction of the Benzylpiperazine Moiety : A nucleophilic substitution reaction incorporates the benzylpiperazine group.
  • Attachment of the Fluorophenyl Group : This is accomplished through acylation or similar reactions to yield the final product.

The primary mechanism by which this compound exerts its biological effects is through competitive inhibition of AChE, enhancing cholinergic signaling in the nervous system.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

In Vivo Studies

Animal models treated with this compound demonstrated improved cognitive function, as assessed by behavioral tests such as the Morris water maze. These findings suggest that the compound can positively influence memory and learning capabilities.

Molecular Docking Studies

Computational studies have shown favorable binding interactions between the compound and the active site of AChE, supporting its potential as an effective inhibitor. The results from these studies provide a strong rationale for further development as a therapeutic agent for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to therapeutic effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

N-(2-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

  • Structure : Replaces benzylpiperazine with 4-methylpiperidine and introduces a methyl group at the pyrimidine C6 position.
  • The ether linkage (pyrimidinyl-oxy) instead of a direct acetamide-pyrimidine bond may influence solubility and metabolic stability .

N-[4-(4-Methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl]acetamide Derivatives

  • Structure: Features a pyridin-4-ylamino group at C6 of pyrimidine and a 4-methylpiperazine at C3.
  • Key Differences: The pyridine-amino substitution enhances π-π stacking interactions in receptor binding, as seen in kinase inhibitors. The methylpiperazine group may improve solubility compared to the bulkier benzylpiperazine in the target compound .

N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide

  • Structure : Substitutes pyrimidine with benzothiazole while retaining the 4-fluorophenylacetamide group.

Functional Group Variations and Pharmacological Implications

Piperazine/Piperidine Modifications

  • Benzylpiperazine vs. Tosylpiperazine : N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () replaces benzyl with a sulfonyl group, increasing electronegativity and hydrogen-bonding capacity. This modification is common in protease inhibitors to enhance polar interactions .
  • 4-Methylpiperidine vs. 4-Benzylpiperazine : The benzyl group in the target compound introduces lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility compared to methylpiperidine derivatives .

Fluorophenyl Substituents

  • 4-Fluorophenyl vs.

Biological Activity

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H24FN5O
  • Molecular Weight : 405.5 g/mol
  • CAS Number : 1396812-75-1

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, particularly receptors and enzymes. The compound is believed to modulate the activity of these targets, which can lead to various therapeutic effects. While the precise pathways remain under investigation, initial studies suggest that it may influence neurotransmitter systems and exhibit anti-inflammatory properties .

Anticonvulsant Activity

Research has indicated that derivatives similar to this compound exhibit anticonvulsant properties. A study involving various N-phenyl derivatives highlighted that modifications in the piperazine moiety significantly impacted their efficacy against seizures. The lipophilicity of these compounds was found to correlate with their pharmacokinetic profiles, suggesting that structural modifications can enhance their anticonvulsant activity .

Inhibition of Tyrosinase

Another area of interest is the compound's potential as a tyrosinase inhibitor. Tyrosinase plays a critical role in melanin production, and compounds that inhibit this enzyme can be beneficial in treating hyperpigmentation disorders. In vitro studies have demonstrated that derivatives containing the benzylpiperazine fragment show competitive inhibition against tyrosinase without cytotoxic effects on human cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have provided insights into how modifications to the chemical structure influence biological activity:

ModificationEffect on Activity
Substitution at the 4-position of the phenyl ringIncreased potency as a tyrosinase inhibitor
Alteration of the piperazine moietySignificant changes in anticonvulsant efficacy
Introduction of electron-withdrawing groupsEnhanced activity against certain biological targets

Case Studies and Research Findings

  • Anticonvulsant Efficacy : A study synthesized a series of N-substituted acetamides and evaluated their anticonvulsant activity in animal models. The results indicated that compounds with higher lipophilicity showed better efficacy at extended time points compared to less lipophilic counterparts .
  • Tyrosinase Inhibition : Compounds derived from piperazine were tested for their ability to inhibit tyrosinase. The study found that specific structural features led to significant inhibition rates, suggesting potential applications in cosmetic formulations aimed at reducing skin pigmentation .
  • In Vitro Cytotoxicity : Investigations into cytotoxic effects revealed that several derivatives exhibited low toxicity towards mammalian cells while maintaining high biological activity against target enzymes, making them promising candidates for further development .

Q & A

Q. How can machine learning optimize lead compound development?

  • Methodology : Train models on public datasets (ChEMBL, PubChem) using descriptors like Morgan fingerprints and QSAR. Predict ADMET profiles and prioritize analogs with Bayesian optimization. Validate with in vitro PAMPA permeability (Pe > 1 × 10⁻⁶ cm/s) .

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